molecular formula C13H16N2O3 B184133 2-(4-Methylpiperazine-1-carbonyl)benzoic acid CAS No. 20320-46-1

2-(4-Methylpiperazine-1-carbonyl)benzoic acid

Cat. No. B184133
CAS RN: 20320-46-1
M. Wt: 248.28 g/mol
InChI Key: ZAFOSGZICIJIGO-UHFFFAOYSA-N
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Description

“2-(4-Methylpiperazine-1-carbonyl)benzoic acid” is an organic compound with the empirical formula C13H16N2O3 . It has a molecular weight of 248.28 . The compound is solid in form .


Molecular Structure Analysis

The InChI code for “2-(4-Methylpiperazine-1-carbonyl)benzoic acid” is 1S/C13H16N2O3/c1-14-6-8-15(9-7-14)12(16)10-4-2-3-5-11(10)13(17)18/h2-5H,6-9H2,1H3,(H,17,18) . This indicates the molecular structure of the compound.


Physical And Chemical Properties Analysis

“2-(4-Methylpiperazine-1-carbonyl)benzoic acid” is a solid compound . It has a molecular weight of 248.28 .

Scientific Research Applications

Synthesis and Pharmacological Applications

Practical Synthesis for Pharmaceutical Intermediates

A study by Koroleva et al. (2012) presented a practical and efficient synthesis method for 4-[(4-methylpiperazin-1-yl)methyl]benzoic acid, a key precursor for imatinib, through direct reductive alkylation. This process demonstrates ease of scalability and high yields, making it significant for the large-scale synthesis of pharmaceutical intermediates (Koroleva et al., 2012).

Pharmacokinetics Analysis

Xu et al. (2020) explored the pharmacokinetics of benzoic acid, 4-[[(2-hydroxyethyl)amino]carbonyl]-, methyl ester, demonstrating its rapid distribution in rats and providing insights into its bioavailability. This study is crucial for understanding the pharmacological properties of similar benzoic acid derivatives (Xu et al., 2020).

Potential Nootropic Agents

Research by Valenta et al. (1994) on the synthesis of certain 1,4-disubstituted 2-oxopyrrolidines and related compounds, which involved (4-methylpiperazin-1-yl)carbonyl chloride, aimed to investigate these compounds for nootropic activity. This indicates the compound's relevance in developing cognitive enhancers (Valenta et al., 1994).

Chemical Synthesis and Characterization

Advanced Synthesis Techniques

Xiao-qin Lu (2010) detailed an advanced synthetic route for 4-[(4-Methylpiperazin-1-yl)methyl]Benzoic Acid Dihydrochloride, exploring the effects of various reaction conditions. This work contributes to the optimization of synthetic protocols for related compounds (Lu Xiao-qin, 2010).

Investigating Molecular Interactions

The study of molecular cocrystals by Wang et al. (2011) involving N-donor type compounds with 5-sulfosalicylic acid provided insights into hydrogen-bonding supramolecular architectures. This research is pivotal for understanding the crystal engineering aspects of benzoic acid derivatives (Wang et al., 2011).

Safety And Hazards

The compound has a GHS07 pictogram, indicating that it may cause eye irritation . The hazard statements include H319, which means it causes serious eye irritation . The precautionary statements include P264, P280, P305 + P351 + P338, and P337 + P313 . These statements advise washing hands and skin thoroughly after handling, wearing protective gloves and eye protection, rinsing cautiously with water for several minutes if it gets in the eyes, and seeking medical advice if eye irritation persists .

properties

IUPAC Name

2-(4-methylpiperazine-1-carbonyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O3/c1-14-6-8-15(9-7-14)12(16)10-4-2-3-5-11(10)13(17)18/h2-5H,6-9H2,1H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAFOSGZICIJIGO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C(=O)C2=CC=CC=C2C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20306298
Record name 2-(4-Methylpiperazine-1-carbonyl)benzoic acid
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Molecular Weight

248.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Methylpiperazine-1-carbonyl)benzoic acid

CAS RN

20320-46-1
Record name 2-[(4-Methyl-1-piperazinyl)carbonyl]benzoic acid
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Record name 20320-46-1
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Record name 2-(4-Methylpiperazine-1-carbonyl)benzoic acid
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Record name 2-(4-methylpiperazine-1-carbonyl)benzoic acid
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